1,1-Diethyl-2-hydroxyguanidine
Overview
Description
1,1-Diethyl-2-hydroxyguanidine is an organic compound with the molecular formula C5H13N3O It belongs to the class of guanidines, which are characterized by the presence of a functional group with the general structure (R1R2N)(R3N)C=NR4
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1-Diethyl-2-hydroxyguanidine can be synthesized through a one-pot approach involving N-chlorophthalimide, isocyanides, and amines. This method provides a straightforward and efficient route to diverse guanidines with yields up to 81% . The reaction typically involves mild conditions and a wide substrate scope, making it a versatile method for the synthesis of guanidines.
Industrial Production Methods
. These methods are scalable and can be adapted for the production of various guanidine derivatives.
Chemical Reactions Analysis
Types of Reactions
1,1-Diethyl-2-hydroxyguanidine undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of corresponding oxo-derivatives, while reduction can yield amine derivatives.
Scientific Research Applications
1,1-Diethyl-2-hydroxyguanidine has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic applications, including its role as an inhibitor of specific enzymes.
Industry: Used in the production of pharmaceuticals and other fine chemicals
Mechanism of Action
The mechanism of action of 1,1-Diethyl-2-hydroxyguanidine involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it can act as an inhibitor of nitric oxide synthase, an enzyme involved in the production of nitric oxide . The compound binds to the active site of the enzyme, preventing the conversion of L-arginine to nitric oxide and thereby modulating various physiological processes.
Comparison with Similar Compounds
Similar Compounds
N-hydroxyguanidine: This compound is structurally similar to 1,1-Diethyl-2-hydroxyguanidine and also acts as an inhibitor of nitric oxide synthase.
2-butyl-1-hydroxyguanidine: Another similar compound that inhibits nitric oxide synthase and has potential therapeutic applications.
Uniqueness
This compound is unique due to its specific molecular structure, which allows it to interact with a distinct set of molecular targets. Its diethyl substitution provides unique steric and electronic properties that differentiate it from other guanidines, making it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
1,1-diethyl-2-hydroxyguanidine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13N3O/c1-3-8(4-2)5(6)7-9/h9H,3-4H2,1-2H3,(H2,6,7) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGLNAYCOTOUZOA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=NO)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)/C(=N/O)/N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80430220 | |
Record name | NSC276308 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80430220 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54207-44-2 | |
Record name | NSC276308 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=276308 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC276308 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80430220 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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